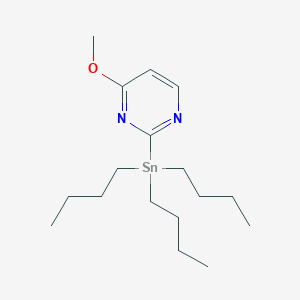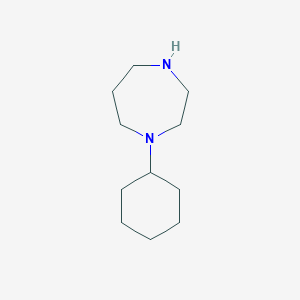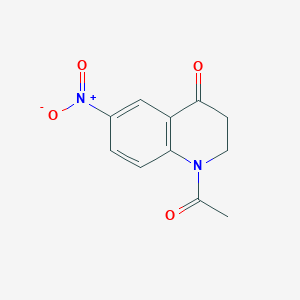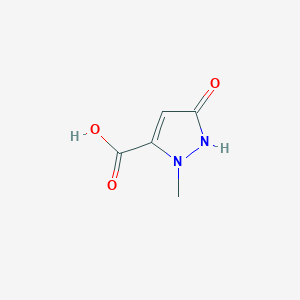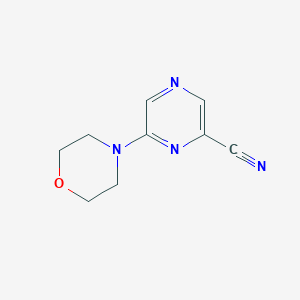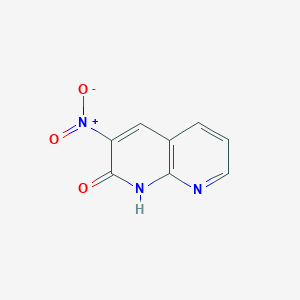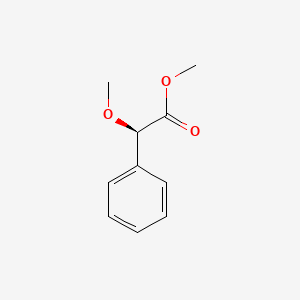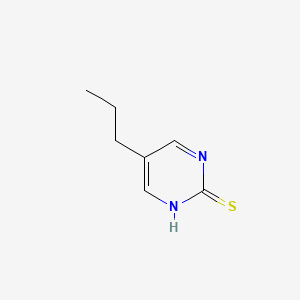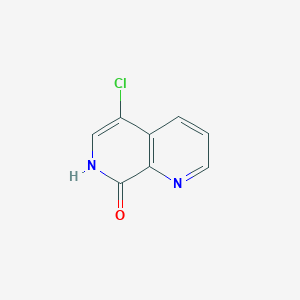
3-Chloropropane-1-sulfonamide
Übersicht
Beschreibung
3-Chloropropane-1-sulfonamide (3-CPS) is a synthetic compound that has been used in a variety of scientific experiments and applications. It is a colorless, odorless, crystalline solid that is soluble in water and alcohols. It is mainly used in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and in the production of dyes and pigments. 3-CPS is also used as a reagent in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-Chloropropane-1-sulfonamide has been used in a variety of scientific experiments and applications. It has been used as a reagent in the synthesis of organic compounds, as an intermediate in the production of pharmaceuticals, and in the production of dyes and pigments. This compound has also been used in biochemical and physiological studies, as it has been found to have an inhibitory effect on certain enzymes and receptors.
Wirkmechanismus
Target of Action
3-Chloropropane-1-sulfonamide is a sulfonamide derivative. Sulfonamides, including this compound, primarily target the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this vital compound in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folate synthesis pathway in bacteria . Folate is a critical cofactor in various biochemical reactions, including the synthesis of nucleic acids and certain amino acids. Therefore, the inhibition of folate synthesis by this compound leads to impaired DNA replication and protein synthesis, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are generally well-absorbed orally and widely distributed throughout the body They can achieve high levels in various body fluids and tissues
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it impairs critical cellular processes such as DNA replication and protein synthesis. This leads to the bacteriostatic effect, i.e., the inhibition of bacterial multiplication .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of pus or necrotic tissue can inhibit its antibacterial action . Additionally, the pH of the environment can affect the ionization state of the drug, potentially influencing its absorption and distribution.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloropropane-1-sulfonamide in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory experiments. However, this compound is not very soluble in water and can be difficult to work with in some cases. Additionally, it can be toxic to some organisms and can cause adverse reactions in humans and animals.
Zukünftige Richtungen
There are a number of possible future directions for the use of 3-Chloropropane-1-sulfonamide. One possible application is in the development of new drugs and treatments for various diseases. Additionally, this compound may be useful in the development of new pesticides and herbicides. Additionally, further research into the mechanism of action of this compound may lead to new insights into the regulation of enzyme and receptor activity. Finally, this compound may be useful in the development of new diagnostic tests and in the development of new imaging techniques.
Biochemische Analyse
Biochemical Properties
Sulfonamides, a class of compounds to which 3-Chloropropane-1-sulfonamide belongs, are known to exhibit a range of pharmacological activities . They can interact with various enzymes and proteins, often inhibiting their function .
Molecular Mechanism
Sulfonamides are known to prevent bacteria from producing a form of folic acid they need to grow and multiply . This suggests that this compound may have a similar mechanism of action.
Metabolic Pathways
Sulfonamides are known to undergo phase I and phase II metabolic reactions .
Eigenschaften
IUPAC Name |
3-chloropropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSSNRWVQWLVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545065 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35578-28-0 | |
| Record name | 3-Chloropropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



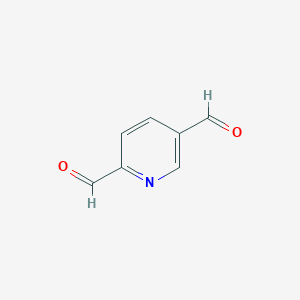
![2,2'-Diiodo-9,9'-spirobi[fluorene]](/img/structure/B1601229.png)
